1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is a compound that features an indole core substituted with a difluoroethyl group at the nitrogen atom and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to the indole core. One common method involves the reaction of 1H-indole-4-carboxylic acid with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The indole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indole core under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups to the indole core.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design. The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and have been studied for their fungicidal activities.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid: Similar to the target compound but with an additional fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F2NO2 |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-5-4-7-8(11(15)16)2-1-3-9(7)14/h1-5,10H,6H2,(H,15,16) |
InChI Key |
OGOCXQMEMJSCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)F)C(=O)O |
Origin of Product |
United States |
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